
Licoflavone B
Overview
Description
Licoflavone B is an isoprene flavonoid derived from licorice residue. It has been identified as a compound with significant biological activities, including anti-inflammatory and antimicrobial properties. This compound is particularly noted for its potential in treating ulcerative colitis by rebuilding the gut barrier and regulating intestinal microflora .
Scientific Research Applications
Licoflavone B has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive flavonoids.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating inflammatory diseases, particularly ulcerative colitis.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Safety and Hazards
Mechanism of Action
Target of Action
Licoflavone B, an isoprene flavonoid derived from licorice residue, has been shown to have a beneficial effect on ulcerative colitis (UC) . The primary targets of this compound are the cells in the colon, specifically the colon cells involved in maintaining the integrity of the colonic barrier .
Mode of Action
This compound interacts with its targets by inhibiting colonic cell apoptosis and protecting the expression of occludin, claudin-1, and ZO-1 . These proteins are crucial for maintaining the integrity of the colonic barrier . By preserving these proteins, this compound helps to maintain the integrity of the colonic barrier, which is often compromised in conditions like UC .
Biochemical Pathways
This compound affects the MAPK pathway . The MAPK pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis . By blocking this pathway, this compound exerts its anti-UC activity .
Pharmacokinetics
The fact that it shows efficacy when administered to mice suggests that it has suitable absorption, distribution, metabolism, and excretion properties for therapeutic use .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of weight loss, disease activity index (DAI) increase, histological damage, and colonic inflammation in dextran sodium sulfate (DSS)-exposed C57BL/6 mice . Furthermore, this compound reshapes the microflora composition by suppressing harmful bacteria (Enterococcus et al.) and boosting beneficial microorganisms (Bacteroides et al.) .
Biochemical Analysis
Biochemical Properties
Licoflavone B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of the enzyme ATPase, which is essential for cellular energy metabolism . Additionally, it interacts with proteins such as occludin, claudin-1, and ZO-1, which are critical components of the intestinal barrier . These interactions help preserve the integrity of the colonic barrier by inhibiting colonic cell apoptosis and protecting the expression of these proteins.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to prevent weight loss, reduce disease activity index, and mitigate histological damage and colonic inflammation in dextran sodium sulfate-exposed mice . This compound influences cell function by reshaping the composition of the intestinal microflora, suppressing harmful bacteria, and boosting beneficial microorganisms . Furthermore, it impacts cell signaling pathways, particularly the MAPK pathway, which plays a role in inflammation and cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules and inhibiting or activating enzymes. For example, it blocks the MAPK pathway, which is involved in the regulation of inflammatory responses . Additionally, this compound has been shown to inhibit the activity of ATPase and ADPase, enzymes that are crucial for cellular energy metabolism . These interactions lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its efficacy over extended periods. For instance, in a 14-day study, high doses of this compound significantly prevented weight loss, reduced disease activity index, and mitigated histological damage and colonic inflammation in dextran sodium sulfate-exposed mice . These findings suggest that this compound has long-term effects on cellular function and stability in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound (120 mg/kg) have been shown to significantly prevent weight loss, reduce disease activity index, and mitigate histological damage and colonic inflammation in dextran sodium sulfate-exposed mice It is essential to determine the threshold effects and potential toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, this compound has been shown to inhibit the activity of ATPase and ADPase, enzymes that are crucial for cellular energy metabolism . Additionally, it affects the composition of the intestinal microflora, which plays a role in the metabolism of various compounds . These interactions influence metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to preserve the integrity of the colonic barrier by inhibiting colonic cell apoptosis and protecting the expression of proteins such as occludin, claudin-1, and ZO-1 . These interactions help regulate the localization and accumulation of this compound within cells and tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been shown to target specific compartments or organelles within cells. For instance, it interacts with proteins such as occludin, claudin-1, and ZO-1, which are localized at the cell membrane and play a role in maintaining the integrity of the intestinal barrier . These interactions help direct this compound to specific subcellular compartments, enhancing its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Licoflavone B can be synthesized through various methods, including the use of nanosponges and water-soluble compositions. One method involves the preparation of licoflavone nanosponges using a crosslinking agent and cyclodextrin. The nanosponges are then combined with licoflavone to enhance its dissolution rate and bioavailability . Another method involves creating a water-soluble licoflavone composition by mixing licoflavone with a cosolvent, solubilizer, and preservative .
Industrial Production Methods: Industrial production of this compound typically involves extraction from licorice residue. The process includes multiple steps such as extraction, purification, and formulation to ensure high purity and bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions: Licoflavone B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities and improved pharmacokinetic properties .
Comparison with Similar Compounds
Licoflavone B is unique among flavonoids due to its specific isoprene structure and its potent anti-inflammatory and antimicrobial activities. Similar compounds include:
Licochalcone A: Known for its antimicrobial and anti-inflammatory properties.
Licochalcone C: Exhibits similar biological activities but with different molecular targets.
This compound stands out due to its dual action on both inflammation and microbial regulation, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O4/c1-15(2)5-7-17-11-19(9-10-21(17)26)24-14-23(28)20-12-18(8-6-16(3)4)22(27)13-25(20)29-24/h5-6,9-14,26-27H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDVIKFETPAZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91433-17-9 | |
| Record name | Licoflavone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091433179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LICOFLAVONE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMN9VGP9XJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


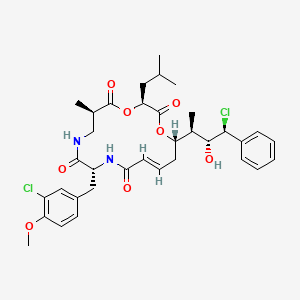
![(3R)-5'-methoxy-2',2'-dimethyl-3,4-dihydro-2H,2'H-[3,6'-bi-1-benzopyran]-7-ol](/img/structure/B1254369.png)
![4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B1254370.png)
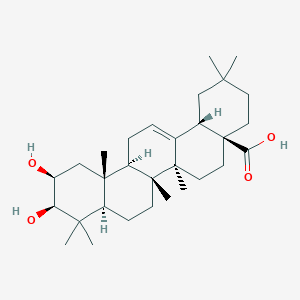


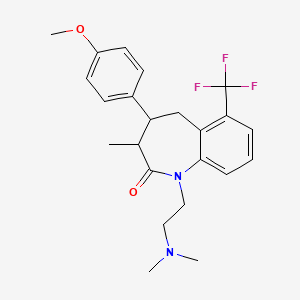

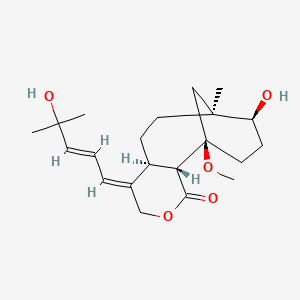
![(1R,3S,5E,9S,11R,13S,14S,15S,17S,21R,23S,25E,27E,31S,32S,33R,35S,36S,37S,39S)-3,11,13,23,33,35-hexahydroxy-9,31-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-15,37-dimethoxy-6,10,14,26,32,36-hexamethyl-8,30,43,44-tetraoxatricyclo[37.3.1.117,21]tetratetraconta-5,19,25,27,41-pentaene-7,29-dione](/img/structure/B1254378.png)

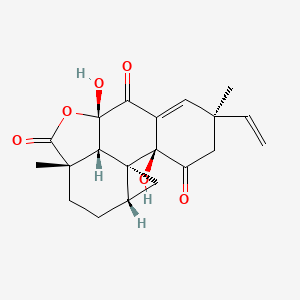
![L-Alanine, 3-[(iodoacetyl)amino]-](/img/structure/B1254387.png)
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-ethyl-2-oxobenzimidazole-1-carboxylate](/img/structure/B1254388.png)
